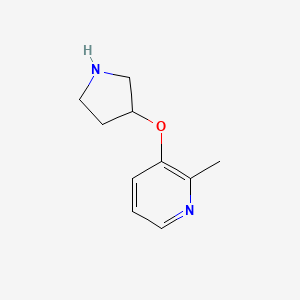
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by its CAS Number: 259261-82-0 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 285.8±40.0 °C and its predicted density is 1.088±0.06 g/cm3 . Its pKa is predicted to be 9.10±0.10 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Pyrrolidines, like 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, are significant in the synthesis of heterocyclic compounds due to their biological effects and industrial applications such as dyes and agrochemical substances. Research demonstrates the polar nature of [3+2] cycloaddition reactions involving pyrrolidine derivatives, leading to the synthesis of structurally unique pyrrolidines under mild conditions. This highlights the compound's role in expanding the chemistry of pyrrolidines and analogous reactions (Żmigrodzka et al., 2022).
Cognitive Enhancement
This compound has been identified as a potent ligand for nicotinic acetylcholine receptors (nAChRs), showing promise in cognitive enhancement and anxiolytic activity. Studies suggest its potential as a therapeutic agent for cognitive disorders due to its favorable oral bioavailability and reduced activation of peripheral receptors, showcasing the therapeutic relevance of this compound in neuropharmacology (Lin et al., 1997).
Fluorescent Probes for RNA
Derivatives of this compound have been explored as fluorescent probes, particularly for monitoring RNA secondary structure formation. Their red-shifted absorbance allows for selective excitation in the presence of natural nucleosides, making them suitable for site-specific probing of RNA structure and dynamics. This application is critical for understanding RNA function and interactions, contributing to the field of molecular biology and genetics (Tinsley & Walter, 2006).
Organocatalysis
In the realm of synthetic chemistry, this compound derivatives have been applied in organocatalytic reactions, such as the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity. These reactions underscore the compound's utility in creating structurally complex and biologically active molecules through asymmetric synthesis, highlighting its role in advancing organocatalysis and medicinal chemistry (Chen et al., 2009).
Eigenschaften
IUPAC Name |
2-methyl-3-pyrrolidin-3-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQMSVMMXTUZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

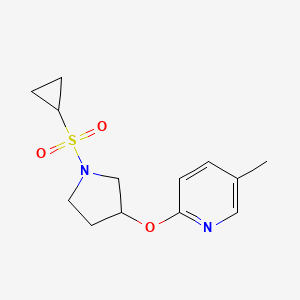
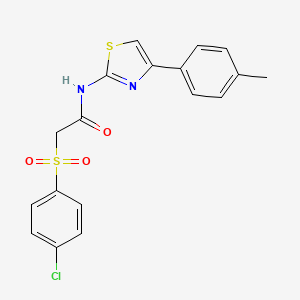
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)
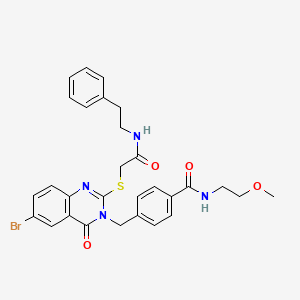
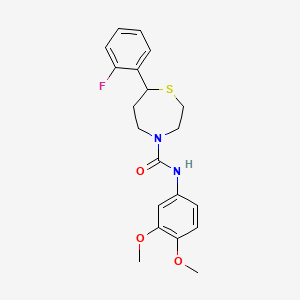
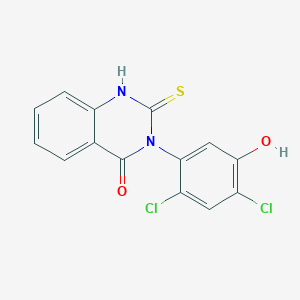
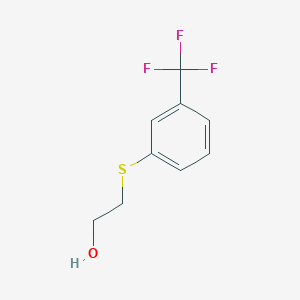

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)
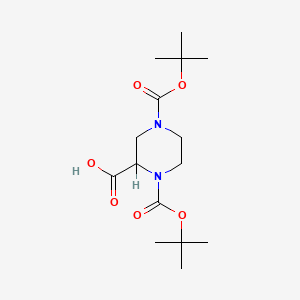
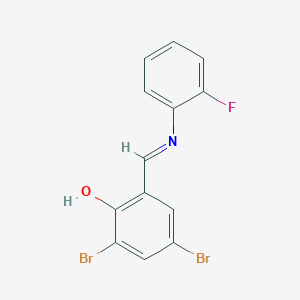
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/no-structure.png)

![(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2651222.png)